molecular formula CH6F6NP B3028709 Methylammonium Hexafluorophosphate CAS No. 28302-50-3

Methylammonium Hexafluorophosphate

Cat. No.: B3028709
CAS No.: 28302-50-3
M. Wt: 177.029 g/mol
InChI Key: AQPNIQKQZUWFGB-UHFFFAOYSA-O
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Description

Current Trends in Advanced Functional Materials Research

The field of advanced functional materials is a dynamic and interdisciplinary area of research, situated at the frontier of chemistry, physics, biology, and engineering. mdpi.com Current research is driven by a global push towards more sustainable and renewable technologies, leading to a focus on materials like cellulose (B213188) nanofibrils (CNFs) and nanocrystals (CNCs) as potential replacements for synthetic materials. mdpi.comresearchgate.net The abundance and bio-derived nature of these materials make them highly attractive. mdpi.comresearchgate.net A significant trend is the development of materials with specific, niche functional attributes such as superhydrophobicity, and unique electrical and antimicrobial properties for industrial applications. mdpi.comresearchgate.net Hydrophobic coatings, for instance, are desirable for self-cleaning surfaces on solar panels and architectural glass. mdpi.com

The market for advanced functional materials is expanding, with a projected value of USD 187.13 billion by 2030, up from USD 138.65 billion in 2025. mordorintelligence.com This growth is fueled by several factors, including the increasing demand for miniaturization in consumer electronics, the use of lightweight materials in the automotive and aerospace industries, and the expansion of renewable-energy storage and conversion solutions. mordorintelligence.com The electrical and electronics segment currently dominates the market. mordorintelligence.com Research is also heavily invested in flexible electronics, which requires the development of suitable substrates like PET, PEN, and even paper-based materials that impose significant constraints on manufacturing processes. idtechex.com Furthermore, 2D materials beyond graphene are at the forefront of a new wave of research, with the goal of creating a diverse family of materials covering a full range of characteristics. idtechex.com

The Role of Methylammonium (B1206745) Salts in Emerging Technologies

Methylammonium salts have garnered significant attention in materials science, primarily for their crucial role in the development of perovskite-based technologies. greatcellsolarmaterials.com Specifically, crystals containing the methylammonium (MA, CH₃NH₃⁺) cation have been studied extensively for applications in optoelectronics. researchgate.net Methylammonium lead halides (MALHs), with the chemical formula [CH₃NH₃]⁺Pb²⁺(X⁻)₃ where X can be chlorine, bromine, or iodine, are solid compounds with a perovskite structure. wikipedia.org These materials are foundational to a range of potential applications, including solar cells, photodetectors, and light-emitting diodes. wikipedia.org

In the context of perovskite solar cells (PSCs), methylammonium salts are frequently used as additives to improve device performance and stability. acs.orgnih.gov For example, methylammonium chloride (MACl) is often used to enhance the power conversion efficiency (PCE) and operational stability of 2D perovskite solar cells. acs.orgnih.gov The addition of MACl can facilitate the crystallization of perovskite films, leading to improved charge carrier transport and collection by electrodes. acs.orgnih.gov It also helps in suppressing halide segregation and prolonging the ambient stability of the films. mdpi.com The organic MA⁺ cation, along with formamidinium (FA⁺), is one of the most commonly used in PSCs, and tuning the ratio of these cations is a key strategy for optimizing photovoltaic performance and stability. nih.gov While there is a trend towards developing MA-free perovskites to enhance thermal stability, MA-containing additives like MACl are still often required to achieve high-efficiency devices. nih.gov

Academic Significance of Methylammonium Hexafluorophosphate (B91526) in Contemporary Materials Science

Methylammonium hexafluorophosphate (CH₃NH₃PF₆) is an organic salt that has found a specific and important niche in contemporary materials science, particularly in the fabrication of perovskite-based systems. greatcellsolarmaterials.comgreatcellsolarmaterials.com Its primary academic significance lies in its application as a component or additive in research aimed at enhancing the performance and stability of perovskite solar cells. greatcellsolarmaterials.com

Researchers utilize high-purity this compound to ensure consistent and reproducible results in the lab, which is critical for advancing the understanding of perovskite device physics. greatcellsolarmaterials.com For instance, related compounds like tetramethylammonium (B1211777) hexafluorophosphate (TMAPF₆) are employed for interface modification between the electron transport layer (e.g., SnO₂) and the perovskite absorber layer. researchgate.net This modification can passivate defects, such as oxygen vacancies, and improve the energy level alignment, leading to more efficient electron extraction and a significant increase in power conversion efficiency and stability. researchgate.net The study of compounds like this compound contributes to the broader academic goal of understanding interface chemistry and engineering in optoelectronic devices, a crucial factor for the commercialization of perovskite technology. researchgate.net

Properties

IUPAC Name

methylazanium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.F6P/c1-2;1-7(2,3,4,5)6/h2H2,1H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPNIQKQZUWFGB-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH3+].F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6F6NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.029 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28302-50-3
Record name Methylammonium Hexafluorophosphate
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Synthetic Methodologies and Precursor Chemistry

Pathways for the Synthesis of Methylammonium (B1206745) Hexafluorophosphate (B91526)

The synthesis of methylammonium hexafluorophosphate can be achieved through several established chemical routes, primarily involving acid-base reactions or salt metathesis (ion exchange). These methods are analogous to the synthesis of other common methylammonium halides and hexafluorophosphate salts. epo.orgrsc.org

One primary pathway is the direct acid-base neutralization reaction between methylamine (B109427) (CH₃NH₂) and hexafluorophosphoric acid (HPF₆). In this process, the basic amine group of methylamine reacts with the strong acid to form the methylammonium cation (CH₃NH₃⁺) and the hexafluorophosphate anion (PF₆⁻), yielding the desired salt.

Another common and effective method is salt metathesis. This involves reacting a methylammonium salt, such as methylammonium chloride (CH₃NH₃Cl) or methylammonium iodide (CH₃NH₃I), with a hexafluorophosphate salt, like ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or a metal hexafluorophosphate. The reaction typically results in the precipitation of the less soluble product, driving the reaction to completion. The synthesis of the initial methylammonium halide precursor itself is straightforward, accomplished by reacting methylamine with the corresponding hydrohalic acid (e.g., hydrochloric acid or hydroiodic acid). rsc.org

The choice of synthetic route can influence the purity of the final product, necessitating purification steps such as recrystallization to achieve the high-purity levels required for applications in electronics and materials science. rsc.org

Synthetic PathwayReactantsGeneral Reaction
Acid-Base Neutralization Methylamine (CH₃NH₂) + Hexafluorophosphoric Acid (HPF₆)CH₃NH₂ + HPF₆ → CH₃NH₃PF₆
Salt Metathesis (Ion Exchange) Methylammonium Halide (CH₃NH₃X) + Ammonium or Metal Hexafluorophosphate (MPF₆)CH₃NH₃X + MPF₆ → CH₃NH₃PF₆ + MX

Utilization as a Precursor in Complex Material Systems

This compound serves as a crucial building block, specifically as a source for the A-site cation (CH₃NH₃⁺), in the synthesis of complex materials like perovskites, which follow the general ABX₃ stoichiometry. mdpi.com

Solution-based processing is a dominant technique for fabricating perovskite thin films due to its scalability and low cost. mdpi.com In a typical process, the precursors, including the methylammonium salt and a metal halide (e.g., lead iodide, PbI₂), are dissolved in a suitable solvent or a mixture of solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com

This precursor solution is then deposited onto a substrate using methods such as spin-coating. The process often involves a "solvent engineering" step, where an anti-solvent (like toluene) is introduced during the spinning. d-nb.info This induces rapid crystallization and the formation of a uniform, high-quality perovskite film. mdpi.comd-nb.info The concentration and ratio of the precursors in the solution are critical parameters that are systematically tuned to optimize the morphology, crystallinity, and ultimately, the performance of the resulting film. mdpi.com

Recent research has uncovered a novel class of compounds known as reactive polyhalide melts (RPMs), particularly involving methylammonium polyiodides. These compounds exist as liquids at or near room temperature and are highly reactive, serving as both a precursor source and a reaction medium for perovskite synthesis. While this research has centered on polyhalides like polyiodides, the investigation into whether hexafluorophosphate or other non-halide anions can form analogous reactive melts is a potential area for future exploration. Such an analog could offer new, solvent-free pathways for material fabrication, but currently, the field of RPMs is focused on polyhalide systems.

Solid-state synthesis offers a solvent-free alternative for producing perovskite materials. This approach typically involves the intimate mixing of solid precursor powders, such as this compound and a metal halide, followed by thermal annealing or mechanochemical synthesis (milling). d-nb.info During annealing at elevated temperatures, the solid precursors react directly to form the desired perovskite phase.

The kinetics of these solid-state reactions are of paramount importance. The reaction rate, phase evolution, and formation of intermediate or impurity phases are governed by factors like temperature, reaction time, and the physical properties of the precursors (e.g., particle size and contact area). Understanding and controlling these kinetics are essential to ensure the formation of a pure, crystalline final product and to prevent the formation of undesirable byproducts.

Impact of Precursor Characteristics on Product Purity and Crystallinity

The quality of the final material, such as a perovskite film, is inextricably linked to the characteristics of the precursors used in its synthesis. The purity, stoichiometry, and even the presence of specific additives in the this compound precursor have a profound effect on the purity and crystallinity of the product.

High-purity precursors are essential for achieving consistent and superior performance in perovskite-based devices. greatcellsolarmaterials.com Impurities can act as defect sites, leading to non-radiative recombination of charge carriers and diminished device efficiency.

Precursor CharacteristicImpact on Product PropertiesResearch Finding
Purity High purity leads to consistent results and superior performance by minimizing defect sites.Use of high-purity this compound is recommended for stable results. greatcellsolarmaterials.com
Additives (e.g., MACl) Can enhance crystallinity, increase grain size, and suppress the formation of defects and impurity phases.Introduction of MACl improves the crystallization of perovskite films and reduces PbI₂ impurities. mdpi.com
Stoichiometry/Concentration Affects film morphology, crystal size, and the balance of recombination mechanisms (trap-assisted vs. bimolecular).Tuning the equimolar ratio of precursors (e.g., MAI:PbI₂) is shown to optimize film quality and device performance. mdpi.com
Solvent System (for solution processing) Influences precursor solubility, solution stability, and the crystallization dynamics during film formation.The choice of solvents like DMF and DMSO, and their ratios, is a key part of "solvent engineering" to control film growth. mdpi.com

Crystallographic Studies and Structural Analysis

Determination of the Crystal Structure of Methylammonium (B1206745) Hexafluorophosphate (B91526)

Comparative Crystallography of Related Methylammonium Salts

The behavior of the methylammonium (MA) cation and the hexafluorophosphate anion can be understood by comparing their roles in various crystalline lattices.

The methylammonium cation is a key component in many functional materials, most notably in hybrid organic-inorganic perovskites like methylammonium lead halides (CH₃NH₃PbX₃, where X = Cl, Br, I). nih.govwikipedia.org In these structures, the MA⁺ cation resides within the cage of a lead-halide octahedral framework. wikipedia.org

The dynamics of the MA⁺ cation are highly dependent on temperature and the surrounding lattice. In the cubic phase of methylammonium lead iodide (CH₃NH₃PbI₃), the MA⁺ cation undergoes rapid, pseudo-isotropic tumbling on a picosecond timescale. nih.govresearchgate.net Quasielastic neutron scattering (QENS) measurements on CH₃NH₃PbI₃ show that the dipolar CH₃NH₃⁺ ions reorient within the lattice cages with a residence time of about 14 picoseconds at room temperature. nih.govnih.gov This motion is not free rotation but rather a series of jumps between preferred orientations, with the C-N axis aligning towards the faces, corners, or edges of the pseudo-cubic cage. nih.govnih.gov

In halide salts such as methylammonium chloride (MACl) and methylammonium iodide (MAI), the conformation and interaction of the MA⁺ cation are influenced by hydrogen bonding with the halide anions. escholarship.org The strength of this interaction varies with the halide, being slightly stronger with chloride than with iodide, as evidenced by shorter H···Cl bond distances compared to H···I. escholarship.org This hydrogen bonding plays a crucial role in the coupling between the organic and inorganic components of the material. escholarship.org As the temperature is lowered in halide perovskites, the motion of the MA⁺ cation becomes more restricted, leading to structural phase transitions from cubic to tetragonal and then to orthorhombic phases, where the cation exhibits more ordered arrangements. researchgate.netaps.orgnih.gov

The hexafluorophosphate (PF₆⁻) anion is nearly spherical and octahedral, which often leads to orientational disorder in the crystalline state. acs.orgnih.gov This disorder is a common feature in crystals containing PF₆⁻, where the anion can adopt multiple orientations at a single lattice site, particularly at higher temperatures. acs.org This behavior is characteristic of "plastic crystals," which exhibit long-range translational order but short-range orientational disorder. acs.orgrsc.org

A study on 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim]PF₆) revealed that the PF₆⁻ anion performs isotropic rotation in all three of its polymorphic crystalline phases as well as in the liquid state. nih.gov The high sphericity of the PF₆⁻ ion is thought to be a key factor in decoupling its rotational dynamics from the influence of the surrounding cations. nih.gov Similarly, in organometallic salts like [(C₅H₅)₂Co][PF₆], the PF₆⁻ anion can be ordered at low temperatures and become orientationally disordered at higher temperatures, driving a phase transition to a cubic plastic phase. acs.org This transition from an ordered to a disordered state is typically associated with the onset of reorientational motion of the ions. acs.org

Structural Evolution during Thermal and Solvent-Induced Processing

The crystal structure of ionic compounds like methylammonium hexafluorophosphate can be significantly altered by temperature changes and interaction with solvents.

Thermal processing of related methylammonium lead halide perovskites shows a distinct evolution. In situ temperature-dependent X-ray diffraction reveals that these materials undergo phase transitions as temperature increases, for example from an orthorhombic to a tetragonal and finally to a cubic structure. aps.orgnih.gov The thermal stability and degradation pathways are also critical aspects, with thermal decomposition of CH₃NH₃PbI₃ yielding volatile products like methyl iodide and ammonia (B1221849). wikipedia.orgrsc.orgosti.gov For salts containing the PF₆⁻ anion, heating often induces phase transitions to disordered plastic phases, as seen in [(C₅H₅)₂Fe][PF₆] which transitions from a monoclinic to a cubic phase at 347 K. acs.org

Solvent interactions can also induce structural changes. In flexible metal-organic frameworks (MOFs), the choice of solvent can control the "breathing" behavior and stability of different structural phases. nih.gov For methylammonium lead halide perovskites, the solvent used during synthesis is crucial for controlling crystal growth, film morphology, and ultimately, material quality. wikipedia.org The solubility of these salts often has a strong temperature dependence, a property exploited for growing single crystals. wikipedia.org

Advanced Characterization of Lattice Imperfections and Defect Structures

All real crystals contain imperfections or defects that can significantly influence their properties. These defects can be classified by their dimensionality: point defects (0D), line defects (1D), and surface defects (2D). researchgate.netyoutube.com

Point Defects: In ionic crystals, common point defects include vacancies (missing ions) and interstitials (ions in between normal lattice sites). youtube.combyjus.com To maintain charge neutrality in compounds like this compound, defects often form in pairs, such as a Schottky defect (a pair of cation and anion vacancies) or a Frenkel defect (an ion displaced to an interstitial site, creating a vacancy). byjus.com Impurity defects, where a host ion is replaced by a foreign ion, are also common. byjus.com In methylammonium lead halides, point defects such as uncoordinated Pb²⁺ ions or halide vacancies act as charge recombination centers that can be detrimental to the performance of solar cells. rsc.orgacs.org The mobile nature of the organic cations can lead to the screening of these charged defects. rsc.org

Line and Surface Defects: Line defects, or dislocations, are one-dimensional imperfections that relate to plastic deformation. youtube.com Surface defects include grain boundaries, which are the interfaces between different crystalline domains. In polycrystalline films, such as those used in perovskite solar cells, grain boundaries can be a significant source of electronic trap states, and additives are often used to passivate these defects and improve device performance and stability. acs.org

Applications in Materials Science

Perovskite Solar Cells

Methylammonium (B1206745) hexafluorophosphate (B91526) and related salts are primarily investigated for their role in enhancing the performance of perovskite solar cells (PSCs). greatcellsolarmaterials.comresearchgate.net The incorporation of methylammonium-containing salts can improve the crystallization of the perovskite film, reduce defects, and optimize the interface between the perovskite absorber and the charge transport layers. mdpi.comresearchgate.net For instance, using tetramethylammonium (B1211777) hexafluorophosphate as an interface modifier between the SnO₂ electron transport layer and the MAPbI₃ perovskite layer has been shown to increase the power conversion efficiency from 18.62% to 20.92% and improve the device's stability. researchgate.net Additives like methylammonium chloride can facilitate the growth of vertically oriented perovskite crystals, which improves charge collection and transport. researchgate.net These enhancements are critical for pushing the efficiency and long-term stability of PSCs closer to commercial viability. researchgate.netnih.gov

Optoelectronic Devices

The favorable optoelectronic properties of methylammonium-based perovskites make them suitable for a range of devices beyond solar cells. nih.govresearchgate.net These properties include tunable bandgaps, strong light absorption, and remarkable charge transport. researchgate.netresearchgate.net Consequently, methylammonium-tin halides and lead halides are explored for applications in light-emitting diodes (LEDs), photodetectors, and sensors. wikipedia.orgresearchgate.netresearchgate.net The ability to tune the material's properties through halide mixing and solvent engineering allows for the optimization of perovskite films for specific optoelectronic applications. researchgate.net

Ferroelectric Materials

Certain methylammonium-containing compounds exhibit ferroelectric properties. The ferroelectric transition in methylammonium aluminum alum (MASD), for example, has been studied using electron paramagnetic resonance. aps.org The transition is associated with a reorientation of the methylammonium ions within the crystal lattice. aps.org More recently, metal-free perovskites like MDABCO-ammonium triiodide have been shown to exhibit both superior ferroelectricity and visible photoluminescence. nih.gov This coupling of properties in a single material opens up possibilities for novel applications where the luminescent properties could be controlled by an external electric field via the ferroelectric state. nih.gov

Spectroscopic Characterization and Elucidation of Molecular Dynamics

Vibrational Spectroscopy (Infrared and Raman) for Structural Identification and Interionic Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying chemical compounds and probing the interactions between their constituent ions. These techniques measure the vibrational frequencies of bonds within a molecule or crystal lattice. For an ionic compound like methylammonium (B1206745) hexafluorophosphate (B91526), the spectra would reveal characteristic modes for the methylammonium (CH₃NH₃⁺) cation and the hexafluorophosphate (PF₆⁻) anion, as well as shifts in these modes that indicate the strength and nature of hydrogen bonding and other interionic forces.

Specific, detailed vibrational spectra for methylammonium hexafluorophosphate are not widely published. However, early work from 1970 notes its synthesis and characterization by IR and nuclear magnetic resonance (NMR) spectroscopy. gla.ac.uk The research highlighted the presence of four distinct bands within the 450-600 cm⁻¹ region of the infrared spectrum, which are characteristic of the PF₆⁻ anion. gla.ac.uk A comprehensive assignment of all vibrational modes for CH₃NH₃PF₆, detailing the specific frequencies for C-N, N-H, and C-H stretching and bending, as well as the librational modes of the cation, is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Motion Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamic motions of molecules in the solid state. By probing the magnetic environment of specific nuclei (such as ¹H, ¹⁹F, ³¹P, ¹³C, and ¹⁵N), NMR can elucidate the reorientational motions of both the cation and anion over a wide range of timescales and temperatures.

While the use of NMR to confirm the synthesis of this compound has been mentioned, detailed studies focusing on its molecular dynamics are not present in the available literature. gla.ac.uk Research on analogous compounds demonstrates that such studies would be invaluable. For instance, in similar materials, NMR is used to understand the reorientation of the methylammonium cation and the tumbling of the PF₆⁻ anion. researchgate.net

Spin-lattice (T₁) and spin-spin (T₂) relaxation time measurements are key NMR experiments for quantifying molecular dynamics. T₁ measures the time it takes for the nuclear spins to return to thermal equilibrium with their surrounding environment (the "lattice") after being excited by a radiofrequency pulse, providing information on motions at the Larmor frequency (MHz range). T₂ characterizes the decay of transverse magnetization, which is sensitive to slower motions (kHz range).

No specific experimental T₁ or T₂ relaxation data for this compound have been found in the surveyed scientific literature. Such data would be essential for calculating the activation energies and correlation times for the rotational motions of the CH₃NH₃⁺ and PF₆⁻ ions.

The second moment (M₂) of an NMR absorption line provides quantitative information about the geometric arrangement of magnetic nuclei in a crystal lattice. By measuring the temperature dependence of M₂, one can identify the onset of specific molecular motions. A sharp decrease in the M₂ value as temperature increases typically signals a transition from a rigid lattice to a state with significant molecular reorientation (e.g., rotation of methyl groups or the entire cation).

A second moment analysis for this compound is not available in the reviewed literature.

In a compound containing multiple NMR-active nuclei like ¹H and ¹⁹F, cross-relaxation mechanisms can provide insights into the spatial proximity and dynamic coupling between these different nuclei. The Nuclear Overhauser Effect (NOE) is a common example of such a mechanism. Studying these interactions in this compound would help to clarify the nature of the cation-anion interactions.

Specific studies on the cross-relaxation mechanisms between the protons of the methylammonium cation and the fluorine atoms of the hexafluorophosphate anion for this compound are not documented in the available research.

X-ray Diffraction (XRD) and Neutron Diffraction (ND) for Structural Refinement and Phase Analysis

X-ray diffraction (XRD) and neutron diffraction (ND) are the definitive methods for determining the crystal structure of a material. These techniques provide precise information on unit cell parameters, atomic positions, and bond lengths. While XRD is sensitive to electron density, making it excellent for locating heavier atoms, ND is sensitive to the nucleus and is particularly effective for accurately locating light atoms like hydrogen.

While this compound has been mentioned as an additive in studies that use XRD to characterize the final product (e.g., a perovskite film), diffraction data and a refined crystal structure for the pure compound itself are not reported in the searched literature. researchgate.netcore.ac.uk Therefore, crucial information such as its crystal system, space group, and lattice parameters remains unconfirmed.

Conducting diffraction experiments at various temperatures allows for the monitoring of structural changes and the identification of phase transitions. As the temperature changes, many crystalline materials undergo transitions to different phases with distinct symmetries and lattice parameters.

No in-situ temperature-dependent XRD or ND studies for this compound were found. Such an analysis would be necessary to determine its phase transition temperatures and characterize the structural changes that occur during these transitions.

High-Resolution Diffraction for Detailed Crystal Structure Characterization

High-resolution diffraction techniques, primarily single-crystal and powder X-ray diffraction (XRD), are indispensable for the precise determination of the crystal structure of this compound (MAHPF6). These methods provide detailed information about lattice parameters, space group symmetry, atomic coordinates, and the orientation of the methylammonium (MA⁺) cation within the crystal lattice.

While comprehensive crystallographic data for MAHPF6 is not extensively detailed in publicly accessible literature, the analysis of analogous methylammonium-containing compounds, such as methylammonium lead halide perovskites and other hexafluoro-salts, provides a robust framework for understanding its structural characteristics. For instance, related perovskite compounds like methylammonium lead bromide (CH₃NH₃PbBr₃) exhibit temperature- and pressure-dependent phase transitions, cycling between cubic, tetragonal, and orthorhombic phases. nih.govedinst.comnih.govarxiv.org

At ambient conditions, compounds with similar ionic constituents often crystallize in highly symmetric systems, such as cubic or tetragonal. For example, the high-temperature phase of methylammonium lead iodide (MAPbI₃) is cubic (space group Pm-3m), where the MA⁺ cation exhibits significant orientational disorder. edinst.com Upon cooling, it transitions to a tetragonal phase. edinst.com High-pressure studies on CH₃NH₃PbBr₃ have revealed a sequence of phase transitions from a cubic (Pm-3m) to another cubic (Im-3) and finally to a polar orthorhombic (Pmn2₁) phase, demonstrating the sensitivity of the crystal lattice to external stimuli. nih.govarxiv.org

For MAHPF6, high-resolution diffraction would similarly aim to:

Determine the Crystal System and Space Group: Identify the fundamental symmetry of the crystal lattice at various temperatures.

Refine Lattice Parameters: Accurately measure the dimensions of the unit cell.

Locate Atomic Positions: Pinpoint the coordinates of the phosphorus and fluorine atoms of the [PF₆]⁻ anion and model the position and disorder of the C and N atoms of the methylammonium cation.

Investigate Phase Transitions: Study structural changes induced by temperature or pressure, which are common in methylammonium-based salts due to the dynamic nature of the organic cation.

The table below summarizes crystallographic data for a related methylammonium compound, illustrating the type of information obtained from high-resolution diffraction studies.

CompoundPhaseCrystal SystemSpace GroupLattice Parameter (a)Pressure/TemperatureReference
CH₃NH₃PbBr₃ICubicPm-3m5.93 ÅAmbient Pressure nih.gov
CH₃NH₃PbBr₃IICubicIm-311.7 Å> 0.8 GPa nih.gov
CH₃NH₃PbBr₃IIIOrthorhombicPmn2₁8.1 Å> 1.8 GPa nih.gov
(CH₃NH₃)₂PdSe₁₆-TetragonalP-4b212.7821 Å223 K researchgate.net

Photoelectron Spectroscopy (XPS, UPS) for Surface Chemistry and Electronic Structure Investigations

Photoelectron spectroscopy, encompassing both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), provides critical insights into the surface chemistry and electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For this compound, XPS analysis would identify the core-level binding energies of its constituent elements: carbon (C 1s), nitrogen (N 1s), phosphorus (P 2p), and fluorine (F 1s). Shifts in these binding energies provide information about the chemical environment and oxidation states. For example, the N 1s binding energy would confirm the presence of the ammonium (B1175870) group (-NH₃⁺), while the P 2p and F 1s spectra would be characteristic of the hexafluorophosphate ([PF₆]⁻) anion.

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy ultraviolet photons to probe the valence band region. kratos.com This technique is crucial for investigating the molecular orbitals and determining key electronic properties like the work function and ionization potential of MAHPF6. kratos.com The resulting spectrum reveals the density of electronic states in the valence region, which is formed by the molecular orbitals of the methylammonium cation and the hexafluorophosphate anion.

While specific XPS and UPS data for MAHPF6 are not widely published, studies on related materials like methylammonium lead iodide (MAPbI₃) demonstrate the power of these techniques. In MAPbI₃, XPS has been used to track surface degradation, identifying the formation of metallic lead (Pb⁰) upon illumination or exposure to vacuum. researchgate.net UPS measurements on these perovskites have been essential for mapping the energy level alignment in solar cell devices. researchgate.net

For MAHPF6, these techniques would elucidate:

Surface Stoichiometry: Confirming the 1:1 ratio of the MA⁺ cation to the [PF₆]⁻ anion on the sample surface.

Chemical State Analysis: Verifying the +1 charge on the methylammonium nitrogen and the integrity of the [PF₆]⁻ anion.

Electronic Structure: Mapping the valence band density of states and measuring the work function, which are fundamental parameters for predicting its behavior in electronic devices.

The following table presents typical binding energy ranges expected for the elements in MAHPF6, based on established XPS databases and studies of similar compounds.

ElementCore LevelExpected Binding Energy (eV)Information Gleaned
NitrogenN 1s~401-403Confirms protonated amine (R-NH₃⁺) state
CarbonC 1s~285-286Identifies C-N bond of the methyl group
PhosphorusP 2p~136-138Characteristic of P(V) in a P-F environment ([PF₆]⁻)
FluorineF 1s~687-689Characteristic of F⁻ in an inorganic fluoride (B91410) (P-F)

Mass Spectrometry Techniques (e.g., Thermogravimetric Analysis coupled with Mass Spectral Analysis, ToF-SIMS) for Compositional Evolution and Distribution

Mass spectrometry techniques are vital for understanding the thermal stability, decomposition pathways, and surface composition of this compound.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) simultaneously measures the change in mass of a sample as a function of temperature while identifying the gaseous species evolved during decomposition. For MAHPF6, TGA would reveal the temperatures at which mass loss occurs, indicating decomposition or sublimation. The coupled mass spectrometer would analyze the evolved gases. Based on studies of related compounds like lithium hexafluorophosphate (LiPF₆) and other ammonium salts, the expected decomposition pathway for MAHPF6 involves:

Dissociation of the [PF₆]⁻ anion, releasing gaseous phosphorus pentafluoride (PF₅). rsc.org

Decomposition of the methylammonium cation, which can yield species such as methylamine (B109427) (CH₃NH₂), ammonia (B1221849) (NH₃), and methane (B114726) (CH₄).

TGA-MS analysis of tetrabutylammonium (B224687) hexafluorophosphate (TBAHFP) has shown that the primary decomposition products include tributylamine (B1682462) and phosphorus pentafluoride, confirming the breakdown of both the cation and the anion. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique that provides detailed elemental and molecular information from the outermost monolayers of a sample. carleton.eduornl.gov A pulsed primary ion beam sputters secondary ions from the surface, which are then identified by their mass-to-charge ratio (m/z). youtube.com ToF-SIMS analysis of MAHPF6 would provide:

Surface Composition: High-resolution mass spectra showing characteristic peaks for the methylammonium cation ([CH₃NH₃]⁺, m/z ≈ 32.05) and fragments of the hexafluorophosphate anion (e.g., [PF₄]⁺, [PF₂]⁺) or adducts.

Molecular Fragmentation Patterns: Identifying specific fragments from the organic cation (e.g., [CH₃]⁺, [NH₄]⁺) and the inorganic anion helps to confirm the surface structure. nih.gov

Chemical Imaging: Mapping the lateral distribution of different ions on the surface to assess uniformity and identify potential domains or contaminants.

The following table lists potential ionic fragments that could be detected during the mass spectrometric analysis of MAHPF6.

TechniqueDetected Species/FragmentExpected m/zOrigin
TGA-MSPhosphorus Pentafluoride (PF₅)126Decomposition of [PF₆]⁻
TGA-MSMethylamine (CH₃NH₂)31Decomposition of [CH₃NH₃]⁺
ToF-SIMSMethylammonium ([CH₃NH₃]⁺)32.05Intact Cation
ToF-SIMSHexafluorophosphate ([PF₆]⁻)144.96Intact Anion (Negative Ion Mode)
ToF-SIMSPhosphorus Tetrafluoride ([PF₄]⁺)107Fragment of [PF₆]⁻

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Gaussian-n (G2) methods, have been instrumental in elucidating the fundamental properties of methylammonium (B1206745) hexafluorophosphate (B91526) (MAHPF₆). These computational techniques provide a molecular-level understanding of the compound's behavior.

Prediction of Reaction Pathways and Thermodynamic Parameters

Computational studies, often utilizing DFT methods, are pivotal in predicting reaction pathways and thermodynamic parameters for systems involving the methylammonium cation and hexafluorophosphate anion. While specific studies solely on the reaction pathways of MAHPF₆ are not prevalent in the provided results, the principles of using DFT to calculate thermodynamic properties are well-established. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the interaction energy between cations and anions in similar ionic liquids, which includes corrections for zero-point energy (ZPE) and basis set superposition error (BSSE). researchgate.net Such calculations can predict the stability of the ion pair and provide insights into the thermodynamics of its formation. The accurate prediction of these parameters is crucial for understanding the compound's synthesis and potential decomposition routes.

Electronic Structure and Bonding Characterization

The electronic structure and bonding of MAHPF₆ are characterized by the interplay between the methylammonium (MA⁺) cation and the hexafluorophosphate (PF₆⁻) anion. DFT calculations are a primary tool for investigating these characteristics. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and intermolecular interactions, such as hydrogen bonding between the cation and anion. researchgate.net

In analogous systems like methylammonium lead triiodide (MAPI) and methylammonium iodide (MAI), detailed examinations of the electronic structures have been performed using ab initio molecular dynamics (AIMD) simulations based on DFT. nih.gov These studies show that the electronic properties are significantly influenced by the interactions between the constituent ions. nih.gov For MAHPF₆, the electronic structure would be defined by the molecular orbitals of the MA⁺ cation and the PF₆⁻ anion, and any hybridization that occurs due to their interaction. The PF₆⁻ anion, with its octahedral geometry, is generally considered to be non-polar due to the symmetrical arrangement of the fluorine atoms around the central phosphorus atom. youtube.com

Conformational Analysis of Cationic and Anionic Components

The conformational flexibility of the methylammonium cation and the rigidity of the hexafluorophosphate anion are key aspects of the structural chemistry of MAHPF₆. The MA⁺ cation has rotational freedom around the C-N bond, which can influence its interaction with the surrounding anions. At elevated temperatures, methylammonium cations in similar crystal structures can exhibit nearly unrestricted rotational freedom, behaving almost like spherical entities. acs.org

The PF₆⁻ anion, in contrast, possesses an octahedral geometry which is relatively rigid. youtube.com The P-F bond lengths and F-P-F bond angles are well-defined. However, slight distortions from the ideal octahedral symmetry can occur due to interactions with the surrounding cations in the solid state.

Atomistic simulations, including molecular dynamics, are powerful tools for studying the conformational dynamics and interactions of the ionic components. nsf.gov These simulations can provide insights into the preferred orientations of the cation relative to the anion and how these change with temperature. nsf.gov

Molecular Dynamics Simulations for Dynamic Behavior of Ionic Species

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of the ionic species in methylammonium hexafluorophosphate. nsf.gov These simulations model the time evolution of the system at an atomic level, providing insights into various dynamic processes.

Cation-Anion Exchange Rates and Rotational Dynamics

MD simulations can be employed to investigate the exchange rates between cations and anions and their rotational dynamics. In related systems, such as hybrid perovskites containing methylammonium, the rotational dynamics of the organic cation are intricately linked to phase transitions. nih.gov At higher temperatures, the methylammonium cation can rotate almost freely, while its motion becomes more restricted at lower temperatures. nih.gov This rotational behavior significantly impacts the material's properties. nih.gov While specific data on cation-anion exchange rates for MAHPF₆ were not found in the search results, MD simulations are a suitable method for determining these parameters.

Intermolecular Interactions and Solvation Effects

The intermolecular interactions in MAHPF₆ are dominated by strong electrostatic forces between the methylammonium cations and hexafluorophosphate anions. Hydrogen bonding between the N-H protons of the cation and the fluorine atoms of the anion is also a crucial interaction. MD simulations can provide detailed information about the nature and strength of these interactions. nsf.govrsc.org

When MAHPF₆ is dissolved in a solvent, solvation effects become important. MD simulations can model the interactions between the ions and the solvent molecules, providing insights into the structure of the solvation shells and the dynamics of the solvated ions. The choice of the solvent model in the simulation is critical for accurately representing these effects. rsc.org For instance, different water models (like TIP3P, SPC/E, and TIP5P) can yield different results for the mixing and interfacial behavior of ionic liquids with water. rsc.org

Ab Initio Simulations for Optoelectronic Property Prediction

Ab initio simulations, which are rooted in first-principles quantum mechanics, serve as a powerful tool for predicting the intrinsic optoelectronic properties of novel materials like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the calculation of electronic band structures, density of states (DOS), and optical absorption spectra without prior experimental data.

Researchers utilize simulation packages like the Vienna Ab initio Simulation Package (VASP) to perform these calculations. nih.gov Methodologies such as the relativistic quasiparticle self-consistent GW approximation (QSGW) have been employed to interpret the optical constants of methylammonium-based perovskite materials. elsevierpure.com Such high-level calculations provide good agreement with experimental results from techniques like spectroscopic ellipsometry, enabling the precise assignment of spectral features to their corresponding inter-band transitions. elsevierpure.com

For instance, in studies of analogous methylammonium lead halide perovskites (CH₃NH₃PbX₃, where X = I, Br, Cl), ab initio calculations have shown that the transition from the highest valence band (VB) to the lowest conduction band (CB) is primarily responsible for the optical response in the 1.2 to 5.5 eV range. elsevierpure.com These simulations also reveal that the orientation of the methylammonium cation can significantly influence the bandgap, suggesting that localized variations in optical properties can be controlled. elsevierpure.com

In the context of exploring lead-free alternatives, DFT calculations have been used to predict the properties of materials where lead is replaced by alkaline-earth cations. nih.gov These theoretical studies are crucial for screening potential candidates for specific applications, such as high-temperature devices. nih.gov The electronic band structures and electrical conductivities of various methylammonium-based compounds have been calculated, providing a theoretical foundation for experimental pursuits. nih.gov

Calculated Optoelectronic and Electrical Properties of Various Methylammonium (MA) Based Perovskites
CompoundCalculated Band Gap (eV)Band Gap TypeCalculated Electrical Conductivity at 1000 K (Ω⁻¹ m⁻¹)
MAPbCl₃2.74Direct9.57
MABeCl₃5.71Direct5.93 × 10⁻⁷
MAMgCl₃4.29Indirect6.38 × 10⁻³
MACaCl₃5.96Indirect2.70 × 10⁻⁸
MASrCl₃5.80Indirect3.84 × 10⁻⁷
MABaCl₃5.58Indirect3.00 × 10⁻⁷

Machine Learning Approaches for Material Discovery and Defect Analysis

Machine learning (ML) has emerged as a transformative approach in materials science, accelerating the discovery of new compounds and the analysis of material defects. For complex materials like inorganic-organic hybrids, ML algorithms can identify patterns in vast datasets of experimental and computational results, guiding researchers toward successful syntheses. friedler.net

One strategy involves using ML to predict whether a given set of reaction conditions and reagents will result in the formation of a crystalline product. friedler.net By training on databases of both successful and failed reactions, ML models can uncover the subtle factors that govern crystallization. friedler.net For instance, an ML model for the synthesis of organically templated metal oxides achieved an 89% success rate in predicting reaction outcomes, surpassing human intuition. friedler.net This data-driven approach allows for the exploitation of chemical information from historical reaction data to guide the discovery of new materials. friedler.net A concept termed "Materials Expert-Artificial Intelligence" (ME-AI) aims to encapsulate the intuition of human experts into quantifiable descriptors, which can then be used by ML models to predict materials with desired properties, such as topological semimetals. arxiv.org

In the realm of defect analysis, machine learning provides powerful tools for understanding and optimizing material performance. Universal machine-learning interatomic potentials (UMLPs) have demonstrated sufficient accuracy for large-scale screening of defective materials. researchgate.net These models can calculate defect formation energies for tens of thousands of materials, enabling the identification of stable compounds with high defect densities. researchgate.net For perovskite solar cells, ML frameworks have been developed to optimize device structure and minimize the impact of defects. researchgate.net By training on data from solar cell capacitance simulators, ML algorithms like random forest can predict the influence of bulk and interface defects on power conversion efficiency with high accuracy. researchgate.net Such predictive models have been used to devise strategies that significantly improve solar cell efficiency by optimizing defect densities. researchgate.net

Machine Learning Model Performance for Defect Analysis in p-i-n Perovskite Solar Cells
Machine Learning AlgorithmAccuracyRoot Mean Square Error (RMSE)
Random Forest0.9990.00306

Advanced Applications in Materials Science and Optoelectronic Devices

Role of Methylammonium (B1206745) Hexafluorophosphate (B91526) as a Precursor in Perovskite Synthesis

Methylammonium hexafluorophosphate (CH₃NH₃PF₆) is an organic salt utilized in the fabrication of perovskite-based systems. greatcellsolarmaterials.comlumtec.com.tw It serves as a precursor material, providing the methylammonium cation (CH₃NH₃⁺) which is a fundamental component for forming the classic ABX₃ perovskite crystal structure, exemplified by methylammonium lead halides ([CH₃NH₃]PbX₃, where X is a halide). wikipedia.org The use of high-purity this compound is crucial for achieving consistent and reproducible results in the synthesis of perovskite films, leading to superior device performance. greatcellsolarmaterials.com

Perovskite Solar Cells (PSCs)

The introduction of hexafluorophosphate compounds into perovskite solar cells (PSCs) has been a key strategy for enhancing their efficiency and longevity.

A primary challenge in achieving high-efficiency PSCs is mitigating defects at the interfaces between the perovskite layer and the charge transport layers, which can act as sites for non-radiative recombination and hinder carrier extraction. researchgate.net Hexafluorophosphate derivatives, such as potassium hexafluorophosphate (KPF₆) and tetramethylammonium (B1211777) hexafluorophosphate (TMAPF₆), have proven to be highly effective multifunctional interface modifiers. researchgate.netresearchgate.net

The quality of the perovskite crystal structure and the morphology of the film are paramount to device performance. The use of hexafluorophosphate additives has a demonstrably positive impact on these characteristics. For example, modifying the SnO₂/perovskite interface with TMAPF₆ enhances the hydrophobicity of the surface, which in turn promotes the growth of high-quality perovskite films with larger, more uniform grain sizes. researchgate.net

Furthermore, these additives play a crucial role in enhancing the stability of the perovskite material. The organic cation methylammonium (MA), while effective, is known for its thermal instability, which can lead to device degradation. nih.govnih.gov There is a significant research trend towards developing more stable MA-free perovskites, often based on the formamidinium (FA) cation. nih.govresearchgate.net However, FA-based perovskites can be structurally unstable at room temperature. The addition of KPF₆ has been shown to stabilize the desired photoactive black phase of FA-based perovskites and significantly improve long-term thermal stability, with unencapsulated devices maintaining performance at 85°C. researchgate.net

By improving interface quality and film crystallinity, hexafluorophosphate additives directly enhance the electronic properties of the solar cell. The passivation of defects at the perovskite/transport layer interface significantly reduces non-radiative recombination, a major loss pathway in PSCs. researchgate.netresearchgate.net This leads to longer carrier lifetimes and more efficient charge collection. researchgate.net

Table 1: Impact of Hexafluorophosphate Derivatives on Perovskite Solar Cell Performance

Derivative Modification Strategy Key Effects Resulting Performance Improvement
KPF₆ Interface modifier between SnO₂ and perovskite Passivates interface defects, suppresses non-radiative recombination, improves electron transfer, eliminates hysteresis. researchgate.netresearchgate.net PCE enhancement, improved thermal and operational stability. researchgate.netresearchgate.net
TMAPF₆ Interface modifier between SnO₂ and perovskite Fills MA⁺ and I⁻ vacancies, improves perovskite film quality (large grains), enhances hydrophobicity, improves energy level alignment. researchgate.net PCE increased from 18.62% to 20.92% in one study. researchgate.net

Light-Emitting Diodes (LEDs) and Photodetectors based on Methylammonium-Containing Perovskites

The excellent optoelectronic properties of methylammonium-based perovskites, such as high color purity and tunable bandgaps, make them highly suitable for light-emitting applications. nii.ac.jpacs.org Methylammonium lead halide perovskites have been successfully incorporated into light-emitting diodes (LEDs) and photodetectors. wikipedia.orgmdpi.com

For LEDs, researchers have developed devices using methylammonium lead bromide (MAPbBr₃) that demonstrate significant brightness, with luminance values reaching up to 560 cd/m². nii.ac.jpacs.org Interestingly, the ideal film morphology for LEDs differs from that of solar cells; LEDs often benefit from smaller grain sizes which confine charge carriers and promote efficient radiative recombination. acs.org

In the realm of light detection, planar photodetectors fabricated with methylammonium lead bromide thin films have shown high responsivity, reaching up to 0.4 A/W. mdpi.com The simple solution-based fabrication and strong light absorption make these materials promising for a new generation of economical and efficient photodetectors. mdpi.com

Development of Lead-Free and Hybrid Double Perovskite Systems

A major concern with conventional perovskite technology is the toxicity of lead. nih.govtib.eu This has spurred significant research into lead-free alternatives. One approach involves replacing lead with less toxic elements like tin, though tin-based perovskites face stability challenges. tib.eu Another strategy is the development of lead-free double perovskites, which have a chemical formula of A₂B'B''X₆. nih.gov

The methylammonium cation continues to be relevant in these next-generation materials. For example, the lead-free hybrid double perovskite (MA)₂KBiCl₆ has been synthesized and characterized, demonstrating the versatility of the methylammonium cation in forming stable perovskite-type structures with alternative metals. researchgate.netsemanticscholar.org Furthermore, theoretical studies using density functional theory (DFT) have explored the potential of replacing lead with alkaline-earth cations (like Mg²⁺, Ca²⁺, and Sr²⁺) in methylammonium-based structures. nih.govnih.gov These calculations predict that materials such as MACaCl₃ could be dynamically stable lead-free perovskites with ultrawide bandgaps, opening up possibilities for applications in deep-ultraviolet optoelectronics. nih.govnih.govresearchgate.net

Future Research Directions and Emerging Perspectives

The exploration of methylammonium (B1206745) hexafluorophosphate (B91526) (MeNH₃PF₆) and related ionic materials is poised at the intersection of fundamental materials science and applied device engineering. Future progress hinges on a multi-faceted approach that combines innovative synthesis, advanced real-time characterization, predictive computational modeling, and synergistic cross-disciplinary efforts. These endeavors are critical for unlocking the full potential of such materials in next-generation technologies.

Q & A

Q. What are the recommended synthetic routes for methylammonium hexafluorophosphate, and how do reaction conditions influence purity?

this compound can be synthesized via metathesis reactions, where methylammonium halides (e.g., methylammonium iodide) react with silver hexafluorophosphate (AgPF6) in anhydrous solvents like acetonitrile or ethanol. The insoluble AgX byproduct is removed via filtration. Purity depends on strict control of moisture (to prevent PF6<sup>−</sup> hydrolysis) and stoichiometric ratios . For reproducibility, use Schlenk-line techniques under inert atmospheres to avoid contamination.

Q. What analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>19</sup>F NMR confirm cation-anion integrity and detect residual solvents.
  • X-ray Diffraction (XRD): Single-crystal XRD resolves crystal packing and ionic interactions .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, as PF6<sup>−</sup> decomposition above 200°C may release HF .
  • Elemental Analysis: Verify stoichiometry and halide impurities (e.g., residual iodide from precursors) .

Q. What safety protocols are essential when handling this compound?

MAHPF6 poses risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335). Key precautions:

  • Use fume hoods, nitrile gloves, and safety goggles .
  • Avoid contact with strong acids/bases to prevent PF6<sup>−</sup> hydrolysis and HF release .
  • Store in airtight containers under dry, inert conditions .

Advanced Research Questions

Q. How does this compound perform in perovskite precursor systems compared to halide counterparts?

MAHPF6 is less common in perovskite photovoltaics than methylammonium halides (e.g., MAPbI3) but may serve as a dopant or charge-transport layer. The PF6<sup>−</sup> anion’s low coordinating ability could reduce recombination losses in devices. However, its hygroscopicity requires encapsulation to prevent moisture-induced degradation .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Solubility varies with temperature and solvent polarity. For example:

  • Water: Limited solubility due to PF6<sup>−</sup> hydrophobicity; use conductivity assays to quantify trace dissolution .
  • Polar aprotic solvents (DMF, DMSO): High solubility (>100 mg/mL) at 25°C, but avoid prolonged heating to prevent decomposition . Calorimetry (DSC) and COSMO-RS computational modeling help predict solubility trends and validate experimental data .

Q. What role does this compound play in enantioselective extraction studies?

MAHPF6 derivatives (e.g., methyl alaninate hexafluorophosphate) are used in chiral separations. The PF6<sup>−</sup> anion’s hydrophobicity enhances partitioning into organic phases, while the methylammonium cation’s hydrogen-bonding capability improves enantiomer discrimination. Optimize pH and host-guest ratios to maximize selectivity .

Q. How do computational studies enhance understanding of this compound’s ionic interactions?

Molecular dynamics (MD) simulations reveal cation-anion dynamics and solvent interactions. For example, simulations of [hmim][PF6] (a structural analog) show that alkyl chain length affects ionic mobility and aggregation. Apply similar methods to MAHPF6 to design tailored electrolytes or crystallization protocols .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on PF6<sup>−</sup> stability under acidic conditions?

While PF6<sup>−</sup> is stable in neutral/alkaline media, acidic hydrolysis produces HF and PO4<sup>3−</sup>. Contradictions arise from varying pH thresholds; validate via:

  • Ion Chromatography (IC): Quantify F<sup>−</sup> and PO4<sup>3−</sup> in aged solutions .
  • pH Titration: Monitor decomposition kinetics at pH < 4 .

Q. Why do ecotoxicity studies for PF6<sup>−</sup>-based salts lack consensus, and how can this be mitigated?

Limited data on bioaccumulation and mobility in soil/water exist for MAHPF6. Standardize testing using OECD guidelines (e.g., Daphnia magna acute toxicity assays) and cross-reference with structurally similar salts (e.g., tetrabutylammonium PF6) to infer risks .

Methodological Best Practices

Q. What strategies minimize HF release during thermal decomposition of this compound?

  • Use TGA coupled with FTIR or MS to detect HF evolution thresholds .
  • Incorporate scavengers (e.g., CaCO3) in reaction matrices to neutralize HF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.